2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide
Overview
Description
“2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H5ClF7NO . It has a molecular weight of 323.59 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide group attached to a chlorinated carbon atom and a phenyl ring substituted with multiple fluorine atoms . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.608±0.06 g/cm3 and a predicted boiling point of 289.8±40.0 °C . Other physical and chemical properties such as its melting point, flash point, and solubility would need to be determined experimentally.Scientific Research Applications
Inhibitors of Gene Expression
Research by Palanki et al. (2000) focused on the structure-activity relationship of compounds related to 2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide, specifically as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds were evaluated for their cell-based activity and gastrointestinal permeability, indicating their potential in therapeutic applications (Palanki et al., 2000).
Synthesis and Spectroscopy
Antonović et al. (1997) investigated the conformations of N-mono-substituted propanamides, related to this compound. They used the Schotten-Baumann reaction for synthesis and FTIR spectroscopy for structural analysis, contributing to a better understanding of these compounds (Antonović et al., 1997).
Pharmaceutical Applications
Research by Khan et al. (2015) demonstrated the use of electrospray ionization mass spectrometry for the detection of flutamide, a drug related to this compound, in pharmaceutical dosage forms. This highlights the compound's relevance in pharmaceutical analysis and quality control (Khan et al., 2015).
Photoreactions and Stability
Studies by Watanabe et al. (2015) on flutamide, a related compound, examined its photoreactions in different solvents. This research provides insights into the stability and behavior of such compounds under various conditions, which is crucial for their practical applications (Watanabe et al., 2015).
Molecular Docking and Kinetic Mechanisms
Research by Raza et al. (2019) involved the synthesis and evaluation of N-(substituted-phenyl) propanamides, structurally related to this compound. They conducted molecular docking and dynamic simulations to understand the kinetic mechanism of these compounds, which could be critical for developing new pharmaceuticals (Raza et al., 2019).
Properties
IUPAC Name |
2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF7NO/c1-2(11)9(20)19-8-6(14)4(12)3(10(16,17)18)5(13)7(8)15/h2H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWUMNSZYQHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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